4-{Acetyl[(4-chlorophenyl)sulfonyl]amino}-3-methylphenyl acetate
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Overview
Description
4-[N-(4-CHLOROBENZENESULFONYL)ACETAMIDO]-3-METHYLPHENYL ACETATE is an organic compound with a complex structure that includes a chlorobenzenesulfonyl group, an acetamido group, and a methylphenyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[N-(4-CHLOROBENZENESULFONYL)ACETAMIDO]-3-METHYLPHENYL ACETATE typically involves multiple steps. One common route includes the reaction of 4-chlorobenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate. This intermediate is then reacted with acetic anhydride and 3-methylphenol under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods often incorporate purification steps such as recrystallization or chromatography to ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions
4-[N-(4-CHLOROBENZENESULFONYL)ACETAMIDO]-3-METHYLPHENYL ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl chloride moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can react with the sulfonyl chloride group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfinyl or thiol derivatives.
Substitution: Sulfonamide or sulfonate esters.
Scientific Research Applications
4-[N-(4-CHLOROBENZENESULFONYL)ACETAMIDO]-3-METHYLPHENYL ACETATE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[N-(4-CHLOROBENZENESULFONYL)ACETAMIDO]-3-METHYLPHENYL ACETATE involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt key biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzenesulfonyl chloride: Shares the sulfonyl chloride moiety and is used as an intermediate in the synthesis of various sulfonamides.
4-Chlorobenzenesulfonyl isocyanate: Contains a similar sulfonyl group and is used in the synthesis of urea derivatives.
4-Chlorobenzenesulfonamide: A simpler sulfonamide compound with similar reactivity.
Uniqueness
4-[N-(4-CHLOROBENZENESULFONYL)ACETAMIDO]-3-METHYLPHENYL ACETATE is unique due to its combination of functional groups, which confer specific reactivity and potential biological activity. The presence of both the sulfonyl and acetamido groups allows for diverse chemical transformations and interactions with biological targets.
Properties
Molecular Formula |
C17H16ClNO5S |
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Molecular Weight |
381.8 g/mol |
IUPAC Name |
[4-[acetyl-(4-chlorophenyl)sulfonylamino]-3-methylphenyl] acetate |
InChI |
InChI=1S/C17H16ClNO5S/c1-11-10-15(24-13(3)21)6-9-17(11)19(12(2)20)25(22,23)16-7-4-14(18)5-8-16/h4-10H,1-3H3 |
InChI Key |
WOCOAVMGFRBJFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(=O)C)N(C(=O)C)S(=O)(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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